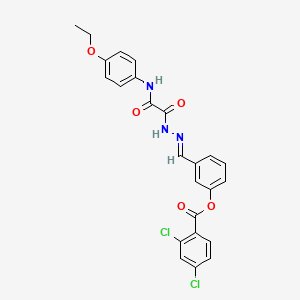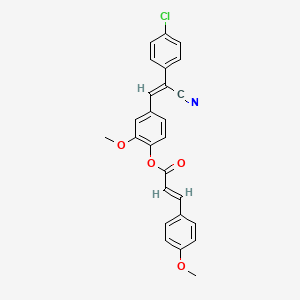
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound belonging to the hydrazone class. Hydrazones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, in particular, features a bromine atom, a methoxybenzylidene group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 3-bromo-benzohydrazide with 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 3-Bromo-benzohydrazide: This is synthesized by reacting 3-bromo-benzoyl chloride with hydrazine hydrate in an ethanol solution.
Condensation Reaction: The 3-bromo-benzohydrazide is then reacted with 2-methoxybenzaldehyde in ethanol under reflux to form the desired hydrazone compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
Biology
Biologically, hydrazones are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique structure, is investigated for similar activities, particularly in inhibiting specific enzymes or pathways in microbial and cancer cells.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, especially its role as an anticancer agent. Its ability to induce apoptosis in cancer cells is a significant area of research.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application but often involve inhibition of key enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-N-(2-methoxybenzylidene)benzohydrazide
- N-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methoxybenzylidene group provides distinct electronic and steric properties, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
765276-28-6 |
|---|---|
Fórmula molecular |
C17H16BrN3O3 |
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
3-bromo-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-24-15-8-3-2-5-13(15)10-20-21-16(22)11-19-17(23)12-6-4-7-14(18)9-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
Clave InChI |
MRXSMZUOGXVVEG-KEBDBYFISA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)



![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
